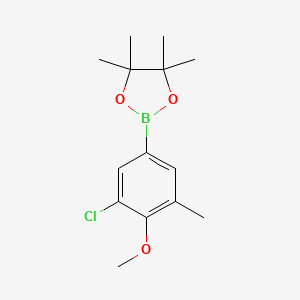

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester

Übersicht

Beschreibung

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1801166-63-1. It has a molecular weight of 282.57 and its IUPAC name is 2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, boronic esters are generally synthesized through reactions involving organoboron compounds. For example, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction that uses organoboron reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BClO3/c1-9-7-10(8-11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic esters, including this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Wissenschaftliche Forschungsanwendungen

Catalyst-Transfer Polymerization

Phenylboronic acid pinacol esters are instrumental in catalyst-transfer Suzuki–Miyaura coupling reactions for synthesizing hyperbranched polythiophenes. These polymers, characterized by a high degree of branching, are essential for developing advanced electronic materials due to their nearly defect-free structures, which are critical for enhancing conductivity and device performance (Segawa, Higashihara, & Ueda, 2013).

Solid-State Phosphorescence

Unexpectedly, simple arylboronic esters exhibit room-temperature phosphorescence in the solid state. This phenomenon challenges the conventional understanding that phosphorescent organic materials require heavy atoms or carbonyl groups. The discovery opens up new avenues for developing organic phosphorescent materials without the need for heavy metals, potentially useful in sensors, organic light-emitting diodes (OLEDs), and bioimaging (Shoji et al., 2017).

Allylic Arylation

The allylic arylation of cinnamyloxyphenylboronic acid pinacol esters using a hydrazone-Pd(OAc)2 system demonstrates the utility of these esters in forming 1,3-diarylpropene derivatives. This selective coupling reaction highlights the potential of boronic esters in synthesizing complex organic molecules, which could be valuable in pharmaceuticals and organic synthesis (Watanabe et al., 2014).

Solubility Enhancement

The study of phenylboronic acid and its cyclic esters' solubility in organic solvents provides essential insights into their utility as intermediates in organic synthesis. Understanding the solubility profiles of these compounds is crucial for their application in cross-coupling reactions and the formulation of pharmaceutical agents (Leszczyński, Hofman, & Sporzyński, 2020).

Oxidation-Sensitive Polymeric Materials

Arylboronic esters, including phenylboronic acid pinacol esters, serve as building blocks for creating oxidation-sensitive polymeric materials. These materials can undergo degradation in response to specific stimuli, such as hydrogen peroxide, making them suitable for drug delivery applications where controlled release is essential (Cui et al., 2017).

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic ester, can participate in this reaction, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its storage temperature is between 2-8°C, indicating that it may have specific stability and handling requirements .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be stored at low temperatures (2-8°C) to maintain its stability . Additionally, the compound should be handled carefully to avoid dust formation and exposure to mist, gas, or vapors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

While specific future directions for this compound were not found in the search results, boronic esters are of significant interest in the field of organic chemistry due to their utility in various coupling reactions, such as the Suzuki–Miyaura coupling . These reactions are fundamental to the synthesis of many complex organic compounds, suggesting that the study and application of boronic esters, including 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester, will continue to be an active area of research.

Biochemische Analyse

Biochemical Properties

They can interact with various enzymes and proteins, often serving as intermediates in the formation of carbon-carbon bonds .

Cellular Effects

Boronic esters have been used in the development of drug delivery systems, such as reactive oxygen species (ROS)-responsive nanoparticles . These systems can influence cell function by delivering therapeutic agents in response to specific cellular conditions.

Molecular Mechanism

Boronic esters are known to participate in Suzuki–Miyaura cross-coupling reactions, which involve the transfer of organoboron compounds to palladium, forming new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and can be stored at room temperature .

Metabolic Pathways

Boronic esters are known to participate in various biochemical reactions, including carbon-carbon bond formations .

Transport and Distribution

Boronic esters are known to be involved in various biochemical reactions, suggesting they can be transported and distributed within cells .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-9-7-10(8-11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDVRFXJSYNZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1801166-63-1 | |

| Record name | 2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B3391356.png)

![tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B3391370.png)

![tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate](/img/structure/B3391410.png)